![molecular formula C16H18Se2 B12550667 Diselenide, bis[(2-methylphenyl)methyl] CAS No. 158234-20-9](/img/structure/B12550667.png)
Diselenide, bis[(2-methylphenyl)methyl]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diselenide, bis[(2-methylphenyl)methyl] is an organic compound with the molecular formula C16H18Se2. It is a member of the diselenide family, characterized by the presence of a Se-Se bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diselenide, bis[(2-methylphenyl)methyl] typically involves the reaction of 2-methylbenzyl chloride with sodium selenide. The reaction is carried out in an inert atmosphere to prevent oxidation of the selenium. The product is then purified through recrystallization .
Industrial Production Methods
The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Diselenide, bis[(2-methylphenyl)methyl] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides.
Reduction: It can be reduced to form selenides.
Substitution: The Se-Se bond can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed.
Major Products Formed
Oxidation: Selenoxides
Reduction: Selenides
Substitution: Various substituted selenides depending on the reagents used.
Applications De Recherche Scientifique
Diselenide, bis[(2-methylphenyl)methyl] has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its anticancer and chemopreventive activities.
Industry: Utilized in the development of materials with unique electronic properties
Mécanisme D'action
The mechanism of action of diselenide, bis[(2-methylphenyl)methyl] involves its ability to modulate redox reactions. It can act as both an antioxidant and a prooxidant, depending on the cellular environment. The compound interacts with various molecular targets, including enzymes involved in oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diphenyl diselenide
- Dibenzyl diselenide
- Di-p-tolyl diselenide
Uniqueness
Diselenide, bis[(2-methylphenyl)methyl] is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
158234-20-9 |
|---|---|
Formule moléculaire |
C16H18Se2 |
Poids moléculaire |
368.3 g/mol |
Nom IUPAC |
1-methyl-2-[[(2-methylphenyl)methyldiselanyl]methyl]benzene |
InChI |
InChI=1S/C16H18Se2/c1-13-7-3-5-9-15(13)11-17-18-12-16-10-6-4-8-14(16)2/h3-10H,11-12H2,1-2H3 |
Clé InChI |
GTGASWBFEZZMSE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C[Se][Se]CC2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


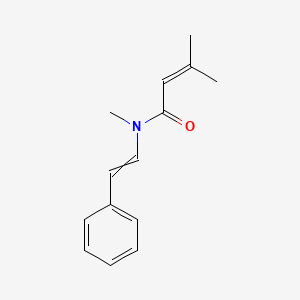
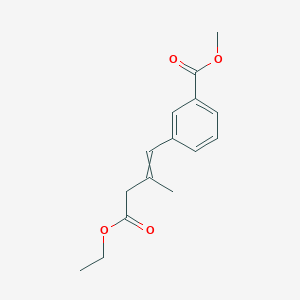
![N-Methyl-N-[1-(4-methylphenyl)vinyl]acetamide](/img/structure/B12550599.png)

![1,1'-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene](/img/structure/B12550620.png)
![4-[2-(2,3-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B12550623.png)
![3-(5-{[(4-Hydroxyphenyl)methyl]amino}pyridin-3-yl)benzamide](/img/structure/B12550624.png)
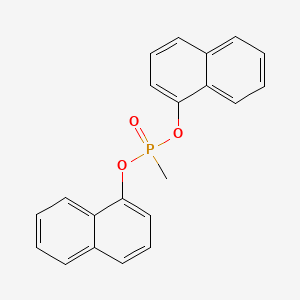
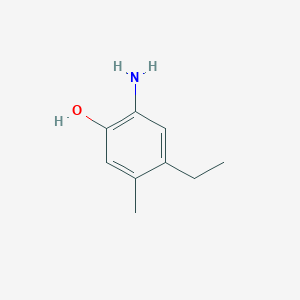
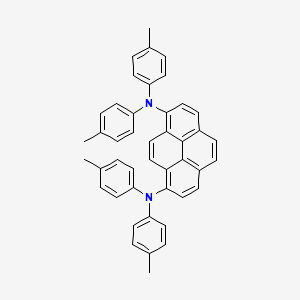
![Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]-](/img/structure/B12550651.png)

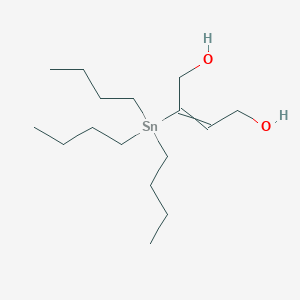
![N-[2-(2-Hydroxyethoxy)ethyl]-3-sulfanylpropanamide](/img/structure/B12550680.png)
